molecular formula C9H8N2O5 B1464754 2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate CAS No. 1255717-69-1

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate

Cat. No. B1464754
M. Wt: 224.17 g/mol
InChI Key: SNNRHFUJGUGCQF-UHFFFAOYSA-N
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Description

“2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate” is a chemical compound with the molecular formula C9H8N2O5 . It is also known by other names such as “2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid” and "1,2,3,4-Tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid" .


Synthesis Analysis

While specific synthesis methods for “2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate” were not found in the search results, related compounds have been synthesized through various methods. For instance, the synthesis of 2H-tetrahydro-4,6-dioxo-1,2-oxazine involved the intramolecular trapping of an acylketene intermediate by an internal hydroxy group .


Molecular Structure Analysis

The molecular structure of “2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate” can be represented by the InChI string: InChI=1S/C9H6N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,10,12)(H,11,13)(H,14,15) . The Canonical SMILES representation is C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2 .


Physical And Chemical Properties Analysis

The molecular weight of “2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate” is 206.15 g/mol . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Non-N-methyl-D-aspartate (NMDA) receptor antagonist 1,2,3,4-tetrahydro-6-nitro-2,3-dioxo-benzo (f)quinoxaline-7-sulphonamide (NBQX)

  • 6-Chloroquinoxaline-2,3-diol

  • Regulation of gene transcription by thyroid hormone receptor β agonists

Future Directions

While specific future directions for “2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate” were not found in the search results, the synthesis and evaluation of related compounds suggest potential areas of interest. For instance, N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives have been synthesized and evaluated for their biological activities , indicating potential future directions in the synthesis and evaluation of similar compounds.

properties

IUPAC Name

2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4.H2O/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7;/h1-3H,(H,10,12)(H,11,13)(H,14,15);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNRHFUJGUGCQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=O)C(=O)N2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dioxo-1,2,3,4-tetrahydro-6-quinoxalinecarboxylic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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